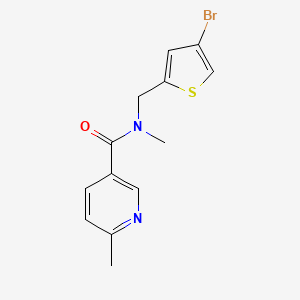
n-((4-Bromothiophen-2-yl)methyl)-n,6-dimethylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-Bromothiophen-2-yl)methyl)-N,6-dimethylnicotinamide is an organic compound that features a brominated thiophene ring attached to a nicotinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromothiophen-2-yl)methyl)-N,6-dimethylnicotinamide typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is a palladium-catalyzed reaction that forms carbon-carbon bonds between a boronic acid and a halide . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like K3PO4, under an inert atmosphere at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-Bromothiophen-2-yl)methyl)-N,6-dimethylnicotinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the thiophene ring can be substituted with different nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiophene ring .
Wissenschaftliche Forschungsanwendungen
N-((4-Bromothiophen-2-yl)methyl)-N,6-dimethylnicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-((4-Bromothiophen-2-yl)methyl)-N,6-dimethylnicotinamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((4-Bromophenyl)methyl)-N,6-dimethylnicotinamide
- N-((4-Chlorothiophen-2-yl)methyl)-N,6-dimethylnicotinamide
- N-((4-Methylthiophen-2-yl)methyl)-N,6-dimethylnicotinamide
Uniqueness
N-((4-Bromothiophen-2-yl)methyl)-N,6-dimethylnicotinamide is unique due to the presence of the brominated thiophene ring, which can impart specific electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic characteristics .
Eigenschaften
Molekularformel |
C13H13BrN2OS |
|---|---|
Molekulargewicht |
325.23 g/mol |
IUPAC-Name |
N-[(4-bromothiophen-2-yl)methyl]-N,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H13BrN2OS/c1-9-3-4-10(6-15-9)13(17)16(2)7-12-5-11(14)8-18-12/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
OVXAVWIFXNHZOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)C(=O)N(C)CC2=CC(=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


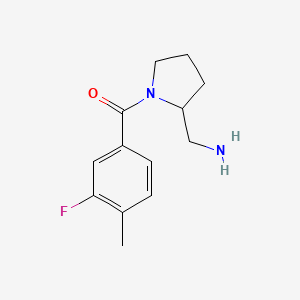
![(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
![4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine](/img/structure/B14915558.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B14915563.png)
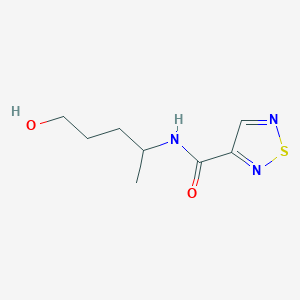
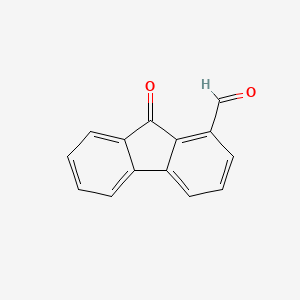
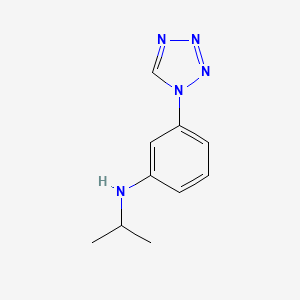
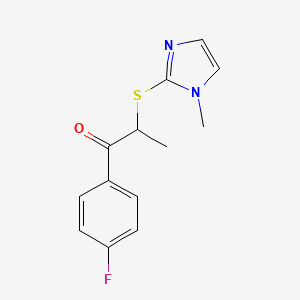
![Methyl 3-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915586.png)
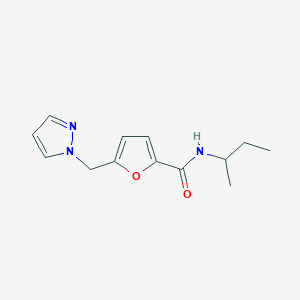
![3-Bicyclo[3.2.0]heptanylmethanamine](/img/structure/B14915610.png)
![3-(3,4-dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14915618.png)
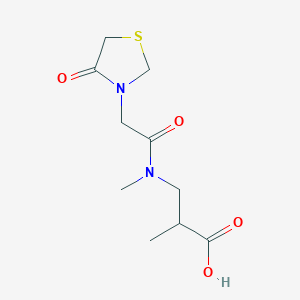
![n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B14915639.png)
